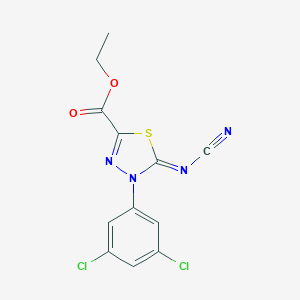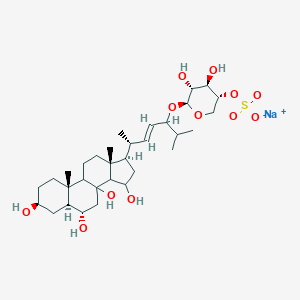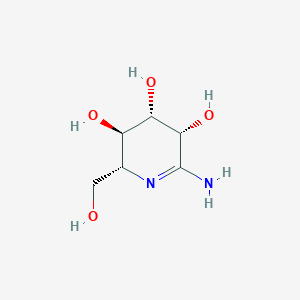
Mannonolactam amidrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mannonolactam amidrazone is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of mannonolactam, which is a natural product that has been isolated from the plant Nigella sativa. Mannonolactam amidrazone has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
Mécanisme D'action
The mechanism of action of mannonolactam amidrazone is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. Specifically, it has been shown to inhibit the activity of protein tyrosine phosphatases, which are important regulators of cellular signaling. By blocking these enzymes, mannonolactam amidrazone can affect a variety of different cellular processes.
Biochemical and Physiological Effects:
Mannonolactam amidrazone has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent. It has also been shown to have anti-inflammatory effects, making it a potential therapeutic for a variety of different inflammatory diseases. Additionally, it has been shown to affect the activity of certain neurotransmitters, suggesting that it may have potential as a treatment for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of mannonolactam amidrazone is its versatility. It can be used in a variety of different scientific research applications, making it a valuable tool for researchers in a number of different fields. Additionally, it has been shown to have a relatively low toxicity profile, which makes it a safer alternative to some other compounds that are commonly used in research. However, one limitation of mannonolactam amidrazone is that its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Orientations Futures
There are a number of different future directions for research involving mannonolactam amidrazone. One potential area of focus is the development of new therapeutics based on this compound. Specifically, researchers may investigate the potential of mannonolactam amidrazone as an anticancer or anti-inflammatory agent. Additionally, researchers may investigate the potential of mannonolactam amidrazone as a tool for studying the function of different enzymes and signaling pathways. Finally, researchers may investigate the potential of mannonolactam amidrazone as a treatment for neurological disorders.
Méthodes De Synthèse
Mannonolactam amidrazone can be synthesized using a variety of different methods. One common approach involves the reaction of mannonolactam with an appropriate amine, followed by the addition of a reducing agent. Other methods involve the use of different reagents and catalysts to achieve the desired product.
Applications De Recherche Scientifique
Mannonolactam amidrazone has been used in a variety of different scientific research applications. For example, it has been used as a tool for studying the function of different enzymes and proteins. It has also been used to investigate the role of various signaling pathways in different cellular processes. Additionally, it has been used in drug discovery efforts, as it has been shown to have potential as a lead compound for the development of new therapeutics.
Propriétés
Numéro CAS |
145196-57-2 |
|---|---|
Nom du produit |
Mannonolactam amidrazone |
Formule moléculaire |
C6H12N2O4 |
Poids moléculaire |
176.17 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-6-amino-2-(hydroxymethyl)-2,3,4,5-tetrahydropyridine-3,4,5-triol |
InChI |
InChI=1S/C6H12N2O4/c7-6-5(12)4(11)3(10)2(1-9)8-6/h2-5,9-12H,1H2,(H2,7,8)/t2-,3-,4+,5+/m1/s1 |
Clé InChI |
KIFBXZRNIGNERW-MBMOQRBOSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H](C(=N1)N)O)O)O)O |
SMILES |
C(C1C(C(C(C(=N1)N)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(=N1)N)O)O)O)O |
Autres numéros CAS |
145196-57-2 |
Synonymes |
mannonolactam amidrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



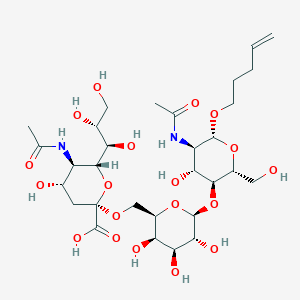
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
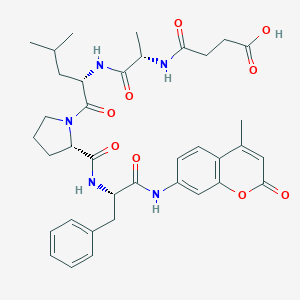

![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)


